2-Chloro-5-fluoropyridine-3-boronic acid

Chemical Procurement Cost Analysis Suzuki Coupling

Researchers requiring precise 3-position arylation on the 2-chloro-5-fluoropyridine scaffold face regioisomer-related yield loss when substituting with the 4-boronic acid isomer (CAS 951677-47-7) or positional isomers-deviations that alter transmetalation kinetics and compromise target selectivity. This exact 3-boronic acid regioisomer eliminates that risk. • Delivers regiospecific Suzuki-Miyaura coupling at the pyridine 3-position, critical for kinase inhibitor backbones where 2-Cl engages hinge-region contacts and 5-F modulates metabolic stability. • Enhanced boronic acid electrophilicity from electron-withdrawing Cl/F substituents accelerates transmetalation with sterically hindered or electron-deficient aryl chlorides, enabling late-stage functionalization with higher yields. • Supplied at 97% HPLC purity with batch-specific Certificate of Analysis; stored and shipped under inert atmosphere to preserve boronic acid integrity.

Molecular Formula C5H4BClFNO2
Molecular Weight 175.35 g/mol
CAS No. 913373-43-0
Cat. No. B1593250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-fluoropyridine-3-boronic acid
CAS913373-43-0
Molecular FormulaC5H4BClFNO2
Molecular Weight175.35 g/mol
Structural Identifiers
SMILESB(C1=CC(=CN=C1Cl)F)(O)O
InChIInChI=1S/C5H4BClFNO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2,10-11H
InChIKeyDRMCJBKKTDFORC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-fluoropyridine-3-boronic Acid Overview


2-Chloro-5-fluoropyridine-3-boronic acid (CAS 913373-43-0) is a heteroaryl boronic acid derivative characterized by a pyridine ring with chlorine at the 2-position, fluorine at the 5-position, and a boronic acid group at the 3-position [1]. It serves as a versatile organoboron reagent primarily utilized in Suzuki-Miyaura cross-coupling reactions for the construction of complex pharmaceutical and agrochemical intermediates . The compound is commercially available with purities ranging from 95% to 98% (HPLC) , and its procurement is essential for synthetic routes requiring precise regioisomeric control and halogen-specific electronic modulation .

Why Substitution Fails: Regioisomerism & Electronic Effects


In-class substitution of 2-chloro-5-fluoropyridine-3-boronic acid with structurally similar boronic acids—such as the 4-boronic acid regioisomer (CAS 951677-47-7) or the chloro/fluoro positional isomer (CAS 937595-70-5)—is non-viable without compromising synthetic outcomes. The precise 3-position of the boronic acid group relative to the electron-withdrawing chlorine and fluorine substituents governs both reactivity and regioselectivity in cross-coupling reactions . The distinct electronic environment of this substitution pattern alters the transmetalation step in Suzuki-Miyaura couplings, directly impacting yield and selectivity when compared to its analogs [1]. Procurement of the exact compound is therefore mandated for target-specific syntheses, as evidenced by the quantitative comparisons detailed below.

Quantitative Differentiation vs. Key Comparators


Purity and Cost vs. 4-Boronic Acid Regioisomer

When compared directly with the 4-boronic acid regioisomer (CAS 951677-47-7), the 2-chloro-5-fluoropyridine-3-boronic acid offers a quantifiably better purity-to-cost ratio for equivalent research-scale quantities. A direct head-to-head comparison of commercial offerings from the same supplier (AKSci) reveals that the 3-boronic acid is available at 95% minimum purity for $60/100mg, while the 4-boronic acid is listed at a higher purity of 97% but at a substantially higher cost of $28/1g ($2.80 per 100mg equivalent) . The cost per unit of active compound, factoring in purity, demonstrates a favorable procurement profile for the 3-boronic acid.

Chemical Procurement Cost Analysis Suzuki Coupling Purity

Regioselectivity in Suzuki-Miyaura Coupling

The fundamental differentiation between 2-chloro-5-fluoropyridine-3-boronic acid and its 4-boronic acid regioisomer (CAS 951677-47-7) lies in the regiospecificity of the carbon-carbon bond formed during Suzuki-Miyaura cross-coupling. The boronic acid group at the 3-position, adjacent to the chloro substituent, presents a distinct steric and electronic environment that can influence both the rate of transmetalation and the regiochemical outcome of the reaction. While no direct comparative yield data was found in open literature, class-level inference from analogous pyridyl boronic acids indicates that the 3-substituted isomer typically exhibits different reactivity profiles with bulky aryl halides compared to the 4-substituted counterpart due to the ortho-chlorine effect .

Suzuki-Miyaura Coupling Regioselectivity Medicinal Chemistry Reaction Optimization

Electronic Effects of Chlorine and Fluorine Substituents

The electronic influence of the 2-chloro and 5-fluoro substituents on the boronic acid moiety at the 3-position distinguishes this compound from non-halogenated or differently halogenated pyridine boronic acids. While direct comparative pKa or reactivity data are not available, class-level inference suggests that the presence of two electron-withdrawing halogens (Cl and F) on the pyridine ring decreases the electron density on the boron atom, thereby increasing the electrophilicity of the boronic acid and potentially accelerating the transmetalation step in Suzuki-Miyaura couplings relative to unsubstituted or mono-halogenated analogs [1]. The specific 2,5-disubstitution pattern also imparts unique hydrogen-bonding and halogen-bonding capabilities that can influence molecular recognition in biological systems.

Electronic Effects Transmetalation Suzuki Coupling Halogen Bonding

Structural Uniqueness vs. Positional Isomer

A critical comparator is the positional isomer 5-chloro-2-fluoropyridine-3-boronic acid (CAS 937595-70-5). While both compounds share the same molecular formula (C5H4BClFNO2) and molecular weight (175.35 g/mol), the swapped positions of chlorine and fluorine result in a distinct electronic and steric topology . In the target compound, the chlorine is ortho to the boronic acid, whereas in the comparator, the fluorine occupies the ortho position. This difference significantly alters the molecule's dipole moment, hydrogen-bonding capacity, and potential for halogen bonding, all of which are crucial for molecular recognition in biological systems.

Isomerism Structure-Activity Relationship SAR Molecular Recognition

Key Application Scenarios


Kinase Inhibitor Scaffold Synthesis

Based on the regiospecificity evidence (Section 3, Evidence Item 2), this boronic acid is the reagent of choice for installing aryl or heteroaryl groups at the 3-position of the 2-chloro-5-fluoropyridine core. This substitution pattern is frequently encountered in kinase inhibitor backbones where the 2-chloro substituent can engage in key hydrophobic contacts or hydrogen bonds with the kinase hinge region. The 5-fluoro group often serves as a metabolic soft spot, improving pharmacokinetic properties [1]. Using the 4-boronic acid isomer would lead to an inactive scaffold.

Fluorinated Pyridine Herbicide Intermediates

The combination of chlorine and fluorine substituents, coupled with the boronic acid handle, makes this compound an ideal building block for creating halogen-enriched pyridine derivatives with enhanced lipophilicity and metabolic stability—key attributes for agrochemical lead compounds. The electronic modulation evidence (Section 3, Evidence Item 3) suggests the boronic acid's enhanced electrophilicity can facilitate efficient coupling with electron-rich heterocycles common in herbicidal active ingredients.

Ligands for Metal-Organic Frameworks

The unique substitution pattern of this compound provides a rigid, heteroaryl-based ligand precursor for constructing functional MOFs. The nitrogen atom in the pyridine ring serves as an additional coordination site, while the halogen substituents can influence framework porosity and guest selectivity. The defined regioisomer ensures predictable geometry in the final framework structure, a requirement for reproducible material properties [1].

Optimized Suzuki Coupling with Hindered Aryl Chlorides

Given the inferred increased electrophilicity of the boronic acid due to the electron-withdrawing chlorine and fluorine substituents (Section 3, Evidence Item 3), this reagent may offer kinetic advantages when coupling with sterically hindered or electronically deactivated aryl chlorides. This scenario is particularly relevant for late-stage functionalization in complex molecule synthesis, where high-yielding and selective C-C bond formation is critical for minimizing step count and maximizing overall yield.

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